3-(3,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4(3H)-one
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Overview
Description
3-(3,4-DIMETHYLPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound with a unique structure that combines a quinazolinone core with substituted phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DIMETHYLPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethylbenzaldehyde with 4-nitroaniline to form an intermediate Schiff base, which is then cyclized under acidic conditions to yield the quinazolinone structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DIMETHYLPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while substitution reactions can introduce halogens or other functional groups onto the aromatic rings.
Scientific Research Applications
3-(3,4-DIMETHYLPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3,4-DIMETHYLPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-DIMETHYLPHENYL)-2-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the nitro group, which may affect its biological activity.
2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE: Lacks the dimethylphenyl group, which may influence its chemical properties.
Uniqueness
3-(3,4-DIMETHYLPHENYL)-2-(4-NITROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to the presence of both the dimethylphenyl and nitro groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H17N3O3 |
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Molecular Weight |
371.4 g/mol |
IUPAC Name |
3-(3,4-dimethylphenyl)-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C22H17N3O3/c1-14-7-10-18(13-15(14)2)24-21(16-8-11-17(12-9-16)25(27)28)23-20-6-4-3-5-19(20)22(24)26/h3-13H,1-2H3 |
InChI Key |
LPEYJMNBTSPUEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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